molecular formula C9H9N3O B182171 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 122733-40-8

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B182171
CAS No.: 122733-40-8
M. Wt: 175.19 g/mol
InChI Key: AZLVMRYJNAZIBG-UHFFFAOYSA-N
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Description

Significance of the 1,3,4-Oxadiazole (B1194373) Moiety in Contemporary Chemical Biology and Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to participate in various biological interactions. tandfonline.com Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. rroij.commdpi.comsciepub.com The presence of the 1,3,4-oxadiazole moiety can enhance a molecule's polarity and flexibility, which can lead to improved biological activity through interactions like hydrogen bonding with target sites. nih.gov

This versatile heterocycle is considered a bioisostere of amide and ester functional groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often leading to improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov The stability of the 1,3,4-oxadiazole ring, both chemically and thermally, further contributes to its appeal in drug design. nih.gov A notable example of a drug containing this scaffold is Raltegravir, an antiviral medication used in the treatment of HIV. mdpi.com The continued exploration of 1,3,4-oxadiazole derivatives is a testament to their enduring importance in the quest for new therapeutic agents. nih.gov

Overview of Aniline-Substituted Heterocycles in Research

Aniline (B41778), a primary aromatic amine, and its derivatives are fundamental building blocks in organic synthesis and are frequently incorporated into the structure of pharmacologically active compounds. cresset-group.com The amino group of aniline provides a key site for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored properties. cresset-group.comnih.gov When attached to a heterocyclic ring system, the aniline moiety can significantly influence the compound's biological activity, solubility, and receptor-binding affinity. cresset-group.com

Aniline-substituted heterocycles are prevalent in various classes of therapeutic agents, including kinase inhibitors, antimicrobial agents, and central nervous system drugs. nih.govnih.gov The position of the aniline substituent on the heterocyclic ring can dramatically affect the compound's pharmacological profile. researchgate.net For instance, research on N-arylmethyl substituted piperidine-linked aniline derivatives has led to the discovery of potent anti-HIV agents. nih.gov However, the inclusion of an aniline group can sometimes present challenges related to metabolic instability and potential toxicity, prompting researchers to explore bioisosteric replacements to optimize drug-like properties. cresset-group.com

Historical Context of 1,3,4-Oxadiazole Synthesis and Exploration in Academic Disciplines

The synthesis of 1,3,4-oxadiazoles has been a subject of interest for many decades, with the first preparation of the unsubstituted 1,3,4-oxadiazole being a significant milestone. mdpi.com Over the years, a multitude of synthetic methods have been developed to access a wide variety of substituted 1,3,4-oxadiazole derivatives. tandfonline.com Common synthetic routes include the cyclodehydration of diacylhydrazines and the oxidation of acylhydrazones. wisdomlib.org

The exploration of 1,3,4-oxadiazoles in academic research has been driven by their diverse biological activities. pharmatutor.org Early studies focused on their potential as antimicrobial and anti-inflammatory agents. pharmatutor.org As synthetic methodologies became more sophisticated, researchers were able to create more complex and diverse libraries of 1,3,4-oxadiazole derivatives, leading to the discovery of compounds with a broader range of pharmacological properties, including anticancer and antiviral activities. nih.govxisdxjxsu.asia This historical progression highlights the enduring interest in this heterocyclic system and its continued relevance in the development of new chemical entities with therapeutic potential. nih.gov

Research Scope and Focus on 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Derivatives within the 1,3,4-Oxadiazole Class

Within the broad class of 1,3,4-oxadiazoles, derivatives of this compound represent a specific area of research interest. This particular substitution pattern combines the established biological activity of the 5-methyl-1,3,4-oxadiazole core with the synthetic versatility of the meta-substituted aniline group.

Research in this area has focused on the synthesis of novel derivatives and the evaluation of their biological activities. For example, studies have explored the synthesis of Schiff bases derived from 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline (B2548190) and their subsequent conversion to other heterocyclic systems. uobaghdad.edu.iqresearchgate.net The antibacterial activity of such derivatives has been a key area of investigation. mdpi.com Furthermore, research on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines has demonstrated the potential for significant anticancer activity within this class of compounds. nih.gov The focus of ongoing research is to explore how modifications to the aniline and oxadiazole moieties of this compound can lead to the development of new compounds with enhanced and selective biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVMRYJNAZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559943
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122733-40-8
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine
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Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, ¹H and ¹³C NMR spectra provide definitive evidence for its structural framework by mapping the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of the title compound is expected to show distinct signals corresponding to the methyl, amino, and aromatic protons. The methyl group protons on the oxadiazole ring typically appear as a sharp singlet. The protons of the amino (NH₂) group generally present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The four protons on the disubstituted benzene (B151609) ring exhibit a complex multiplet pattern characteristic of meta-substitution. In related oxadiazole derivatives, aromatic protons are observed in the range of 6.63-8.00 ppm. For instance, in 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline (B41778), the aromatic protons appear as two doublets of doublets. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton. The carbon atom of the methyl group resonates in the aliphatic region of the spectrum. The four aromatic carbons of the aniline ring appear in the typical aromatic region (110-150 ppm). The two carbons within the 1,3,4-oxadiazole (B1194373) ring are significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms, causing them to resonate at a much lower field, often exceeding 160 ppm. researchgate.net In a similar compound, 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, the oxadiazole carbons were assigned at 161.40 ppm and 165.86 ppm. researchgate.net

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Justification/Reference
¹H -CH₃ (methyl)~2.5Typical for methyl on a heterocyclic ring.
-NH₂ (amino)Broad, variableExchangeable protons.
Ar-H (aromatic)~6.8 - 7.8Complex pattern due to meta-substitution, consistent with related aniline derivatives. researchgate.netchemicalbook.com
¹³C -CH₃ (methyl)~21Consistent with related methyl-substituted oxadiazoles (B1248032). researchgate.net
Ar-C (aromatic)110 - 150Typical range for substituted benzene rings.
C-NH₂ (aromatic)~148-153Carbon attached to the electron-donating amino group.
C-Oxadiazole (aromatic)~120-125Carbon attached to the electron-withdrawing oxadiazole ring.
C2, C5 (oxadiazole ring)>160Highly deshielded due to electronegative O and N atoms, as seen in analogues. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring is a characteristic band found around 1630 cm⁻¹. researchgate.net Furthermore, the C-O-C stretching of the oxadiazole ring gives rise to a strong absorption band, typically in the 1100-1200 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for symmetric non-polar bonds. It is effective for observing the C=C vibrations of the aromatic ring and the symmetric vibrations of the oxadiazole core. The analysis of dissociated carboxylic acid species in aqueous solutions by inline Raman spectroscopy highlights the technique's sensitivity to subtle structural changes. nih.gov

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
N-H StretchPrimary Amine (-NH₂)3300 - 3500Characteristic for primary amines.
C-H StretchAromatic Ring3000 - 3100Typical for sp² C-H bonds.
C-H StretchMethyl Group (-CH₃)2900 - 3000As seen in an ethylthio derivative at 2960 cm⁻¹. researchgate.net
C=N StretchOxadiazole Ring~1630Observed at 1630.5 cm⁻¹ in a similar structure. researchgate.net
C=C StretchAromatic Ring1450 - 1600Multiple bands expected.
C-O-C StretchOxadiazole Ring~1100 - 1200A C-O stretch in an analogue was found at 1114.6 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing insights into the structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

For this compound (C₉H₉N₃O), the calculated monoisotopic mass is 175.0746 g/mol . In mass spectra, the molecular ion peak (M⁺˙) would be observed at m/z 175. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed at m/z 176.0818. Predicted collision cross-section data for the isomeric compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (B160288) shows an expected [M+H]⁺ adduct at m/z 176.0818. uni.lu The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring, a process that is also typical for 1,3,4-oxadiazole systems. researchgate.net

Ion/Fragment Formula Calculated m/z Significance Reference
[M]⁺˙C₉H₉N₃O175.0746Molecular Ion
[M+H]⁺C₉H₁₀N₃O⁺176.0818Protonated Molecule (common in ESI/LC-MS) uni.lu
[M+Na]⁺C₉H₉N₃ONa⁺198.0637Sodium Adduct uni.lu
[M-H]⁻C₉H₈N₃O⁻174.0673Deprotonated Molecule uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The chromophore of this compound consists of the aniline ring conjugated with the 1,3,4-oxadiazole system. This extended π-system is expected to give rise to characteristic π → π* transitions.

Studies on related compounds containing a 1,3,4-oxadiazole ring linked to an aromatic system show intense absorption maxima in the UV region. For example, derivatives containing a phenyl-1,3,4-oxadiazole moiety exhibit strong absorption around 300 nm. mdpi.com The aniline portion of the molecule, with its electron-donating amino group, will influence the energy of the electronic transitions. The λₘₐₓ for the title compound is therefore predicted to be in the 280-320 nm range, indicative of the conjugated aromatic-heterocyclic system.

Transition Type Chromophore Predicted λₘₐₓ (nm) Reference/Justification
π → πAniline Ring - Oxadiazole System280 - 320Based on conjugated systems in similar oxadiazole derivatives. mdpi.com
n → πN and O atoms in OxadiazoleWeaker, may be obscuredOften a lower intensity shoulder on the main π → π* band.

X-ray Crystallography for Precise Solid-State Structure Determination of Related Analogues

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely reported, the analysis of its analogues offers significant structural insights.

Computational Chemistry and Theoretical Investigations of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules. researchgate.net For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p) or def2-TZVP, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.netresearchgate.net

Table 1: Theoretical Geometric Parameters for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (Illustrative Data)

Parameter Bond/Angle Value (Å/°)
Bond Length C-C (phenyl) 1.39 - 1.40
C-N (aniline) 1.40
C-O (oxadiazole) 1.37
N-N (oxadiazole) 1.42
C=N (oxadiazole) 1.29
Bond Angle C-N-C (ring junction) 125.0
O-C-N (oxadiazole) 108.0
Dihedral Angle Phenyl - Oxadiazole 20.5

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. researchgate.netyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. In studies of related 1,3,4-oxadiazole derivatives, FMO analysis has been used to identify the most and least reactive compounds within a series. researchgate.netmdpi.com The energies of these orbitals are also used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity.

Table 2: Calculated FMO Properties for a Representative 1,3,4-Oxadiazole Derivative

Parameter Energy (eV)
E (HOMO) -6.5
E (LUMO) -1.8
Energy Gap (ΔE) 4.7

Note: This data is illustrative and based on values reported for analogous structures in the literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to represent different electrostatic potential values.

Typically, regions of negative potential (rich in electrons) are colored red and are associated with nucleophilic sites, prone to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like oxygen and nitrogen. researchgate.netrsc.org Regions of positive potential (electron-poor) are colored blue and represent electrophilic sites, susceptible to nucleophilic attack. Green and yellow areas indicate intermediate or neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red/yellow) around the nitrogen and oxygen atoms of the 1,3,4-oxadiazole ring and the nitrogen of the aniline's amino group. A positive potential (blue) would likely be observed over the hydrogen atoms of the amino group and potentially the phenyl ring hydrogens, indicating sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net

In Silico Predictions of Molecular Conformational Landscapes and Intramolecular Interactions

The biological function and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. In silico methods are used to explore the conformational landscape of this compound by calculating the energy associated with rotation around its single bonds. The most significant conformational flexibility arises from the rotation around the C-C bond connecting the phenyl ring to the oxadiazole ring.

Computational scans of the potential energy surface can identify low-energy, stable conformers. These studies can also predict the presence of intramolecular interactions, such as hydrogen bonds. For instance, it is possible for a hydrogen atom from the aniline's amino group to form a weak intramolecular hydrogen bond with a nitrogen or oxygen atom on the adjacent oxadiazole ring, which would stabilize a particular planar conformation. In related heterocyclic structures, intramolecular C-H⋯O or C-H⋯N hydrogen bonds have been observed to generate stable ring motifs. nih.gov The relative orientation of the aniline (B41778) and oxadiazole rings can significantly impact the molecule's dipole moment and its ability to fit into a biological receptor site.

Quantum Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantum Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or quantum chemical properties of a group of molecules with their biological activity. nih.gov For a compound like this compound, QSAR can be used to predict its potential efficacy as a therapeutic agent. rsc.org

The process involves calculating a set of molecular descriptors using quantum chemical methods like DFT. These descriptors can include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: Molecular weight, surface area, and volume.

Lipophilicity: The partition coefficient (log P), which can be calculated in silico. nih.gov

These calculated descriptors for a series of related compounds, including 1,3,4-oxadiazole derivatives, are then used to build a mathematical model that links them to experimentally measured biological activity, such as enzyme inhibition (IC50 values). mdpi.comresearchgate.net This model can subsequently be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent and selective drug candidates and prioritizing which compounds to synthesize and test experimentally. nih.govresearchgate.net

Molecular Mechanisms of Biological Activity and Target Interactions of 1,3,4 Oxadiazole Aniline Scaffolds

General Biological Potential of 1,3,4-Oxadiazole (B1194373) Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide array of biological activities. oaji.netmdpi.comnih.gov This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is a key component in numerous compounds with demonstrated therapeutic potential. dergipark.org.trjchemrev.com Its derivatives have been extensively investigated and found to exhibit properties including anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, anticonvulsant, and antidiabetic activities. oaji.netjchemrev.comnih.gov

The versatility of the 1,3,4-oxadiazole ring stems from its chemical stability and its ability to act as a pharmacophore that can bind to various biological targets with high affinity. dergipark.org.tr It can serve as a linker to orient substituents optimally or as a key interacting moiety itself. dergipark.org.trresearchgate.net The presence of the =N-C-O linkage contributes to its ability to form hydrogen bonds and engage in other non-covalent interactions with enzymes and receptors, which is crucial for its biological effects. researchgate.netnih.gov

In the realm of cancer treatment, 1,3,4-oxadiazole derivatives are particularly prominent. mdpi.comnih.gov They exert their antiproliferative effects through various mechanisms, including the inhibition of crucial enzymes, growth factors, and kinases that are essential for cancer cell growth and survival. mdpi.comnih.govresearchgate.net The ability to hybridize the oxadiazole core with other pharmacologically active motifs has led to the development of potent agents targeting specific pathways in cancer progression. mdpi.comnih.gov

Furthermore, the 1,3,4-oxadiazole scaffold is present in several clinically used drugs, such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, underscoring its importance and acceptance in drug development. oaji.netresearchgate.net The continuous exploration of 2,5-disubstituted 1,3,4-oxadiazoles remains a key strategy for generating novel therapeutic agents. dergipark.org.tr

In Vitro Cellular and Biochemical Assays for Activity Profiling and Screening

The evaluation of 1,3,4-oxadiazole derivatives, including aniline (B41778) scaffolds, relies on a variety of established in vitro cellular and biochemical assays to determine their biological activity and to screen for promising lead compounds. These assays are fundamental in medicinal chemistry for understanding a compound's mechanism of action and its potential therapeutic applications.

For anticancer activity, a primary screening method involves cytotoxicity assays using various cancer cell lines. mdpi.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability and proliferation. nih.gov Researchers test derivatives against a panel of cell lines representing different types of cancer, such as breast cancer (MCF-7), colorectal carcinoma (HCT-116), and melanoma (B16F10), to determine the concentration at which the compound inhibits cell growth by 50% (IC50). mdpi.comnih.govmdpi.com

To investigate specific mechanisms, biochemical assays targeting purified enzymes are employed. For instance, to confirm a compound's effect on a particular enzyme like thymidylate synthase or α-glucosidase, researchers use spectrophotometric methods to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. mdpi.comscielo.br This allows for the calculation of IC50 values, providing a direct measure of the compound's potency against the molecular target. mdpi.comnih.gov

For antimicrobial screening, methods like the agar (B569324) plate disk diffusion and microdilution techniques are standard. dergipark.org.tr These assays determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of various bacterial and fungal strains. nih.gov

Molecular docking studies are a crucial computational component of the screening process. nih.govresearchgate.net These in silico techniques predict how a ligand (the oxadiazole derivative) binds to the active site of a target protein, providing insights into the binding mode and the specific amino acid interactions that stabilize the complex. scielo.brresearchgate.net This information is vital for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors. nih.gov

Enzyme Inhibition and Modulation Studies

The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of enzyme inhibitors, demonstrating its utility in targeting a wide range of proteins involved in various disease pathologies. The specific substitution pattern on the oxadiazole ring, such as the inclusion of an aniline moiety, can significantly influence the potency and selectivity of these inhibitors.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of several key kinases. mdpi.comnih.govthesciencein.org For instance, certain oxadiazole-based compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. frontiersin.org The mechanism often involves the oxadiazole scaffold acting as a hinge-binding motif or positioning substituents to interact with key residues in the ATP-binding pocket of the kinase. While specific studies on 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline against kinases like EGFR or Cyclin-Dependent Kinase 2 (CDK2) are not prominent, the general class of 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids has been successfully developed as multi-targeted inhibitors against cancer-related kinases. frontiersin.org

In the context of metabolic disorders like type 2 diabetes, enzymes that control glucose metabolism are key therapeutic targets. ipindexing.comnih.gov The 1,3,4-oxadiazole ring is a core structure in many compounds designed to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion and subsequent glucose absorption. nih.govipindexing.comnih.gov By inhibiting these enzymes, oxadiazole derivatives can help manage postprandial hyperglycemia. nih.govipindexing.com

Several studies have reported potent α-glucosidase and α-amylase inhibitory activity from various 1,3,4-oxadiazole derivatives. nih.govnih.gov For example, certain 2-thione-1,3,4-oxadiazole derivatives demonstrated significant inhibitory potential against both enzymes, with some analogues showing potency comparable to the standard drug miglitol (B1676588). nih.govnih.gov The mechanism is believed to involve the oxadiazole derivative binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates. ipindexing.com

Glycogen (B147801) synthase kinase-3β (GSK-3β) is another enzyme implicated in glucose metabolism and is a target for Alzheimer's disease as well. nih.govdrugbank.com A series of 1,3,4-oxadiazole derivatives have been specifically designed and synthesized as potent and selective GSK-3β inhibitors, with X-ray crystallography confirming their binding mode within the enzyme's active site. drugbank.com

Table 1: Inhibition of Glucose Metabolism-Related Enzymes by 1,3,4-Oxadiazole Derivatives

Enzyme TargetReported Activity of 1,3,4-Oxadiazole DerivativesTherapeutic GoalReference
α-GlucosidasePotent inhibition, with some compounds showing IC50 values comparable to standard drugs like miglitol and acarbose.Control of postprandial hyperglycemia in type 2 diabetes. nih.govnih.govresearchgate.net
α-AmylaseSignificant inhibitory potential, comparable to the standard drug acarbose.Reduction of carbohydrate digestion and glucose absorption. nih.govnih.govbuketov.edu.kz
GSK-3βDevelopment of highly selective and potent inhibitors.Treatment of Alzheimer's disease and modulation of glucose metabolism. nih.govdrugbank.comeurekaselect.com

The therapeutic reach of 1,3,4-oxadiazole derivatives extends to a wide variety of other crucial enzymes. mdpi.comnih.gov

Thymidylate Synthase (TS): As a key enzyme in the synthesis of DNA, TS is a well-established target for cancer therapy. mdpi.com Hybrids containing both 1,3,4-oxadiazole and 1,2,3-triazole moieties have been synthesized and shown to be potent inhibitors of TS, with activity exceeding that of the standard drug pemetrexed (B1662193) in some cases. mdpi.com

Histone Deacetylase (HDAC): HDACs are important epigenetic regulators, and their inhibition is a valid strategy for cancer treatment. The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit HDACs. researchgate.netmdpi.com

Topoisomerase II: This enzyme is essential for DNA replication and is a target for several anticancer drugs. Oxadiazole derivatives have been reported to inhibit topoisomerase II, suggesting a mechanism of action that involves disrupting DNA integrity in cancer cells. mdpi.comnih.govresearchgate.net

Telomerase: This enzyme is active in the vast majority of cancer cells and is responsible for maintaining telomere length, leading to cellular immortalization. The 1,3,4-oxadiazole scaffold is recognized as a promising lead for the development of telomerase inhibitors as anticancer agents. researchgate.neteurekaselect.comnih.gov

Thymidine Phosphorylase (TP): TP is involved in angiogenesis and tumor progression. nih.govnih.gov The 1,3,4-oxadiazole ring is a key feature in many potent inhibitors of TP, making it a valuable scaffold for developing new anticancer drugs that target the tumor microenvironment. mdpi.comnih.govrjraap.com

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for anti-inflammatory drugs. Diaryl-substituted 1,3,4-oxadiazoles have been reported as potent and selective COX-2 inhibitors. nih.govnih.gov

Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Sulphonamide-based 1,3,4-oxadiazoles have been developed as potent inhibitors of various human carbonic anhydrase isoforms, with some showing high selectivity. nih.govnih.gov

Table 2: Inhibition of Various Key Enzymes by 1,3,4-Oxadiazole Scaffolds

Enzyme TargetSignificanceReported Activity of 1,3,4-Oxadiazole DerivativesReference
Thymidylate SynthaseDNA Synthesis, CancerPotent inhibition, sometimes exceeding standard drugs. mdpi.commdpi.com
HDACEpigenetic Regulation, CancerIdentified as a scaffold for HDAC inhibitors. researchgate.netmdpi.comnih.gov
Topoisomerase IIDNA Replication, CancerReported inhibitory activity. mdpi.comnih.govresearchgate.net
TelomeraseCellular Immortality, CancerPromising lead for telomerase inhibitors. researchgate.neteurekaselect.comnih.gov
Thymidine PhosphorylaseAngiogenesis, CancerKey scaffold for potent inhibitors. mdpi.comnih.govnih.gov
COX-2InflammationPotent and selective inhibition reported. nih.govnih.gov
Carbonic AnhydraseVarious Physiological ProcessesPotent and isoform-selective inhibitors developed. nih.govnih.gov

The design of enzyme inhibitors based on the 1,3,4-oxadiazole scaffold often employs mechanism-based approaches that leverage the chemical properties of the ring and its substituents. The oxadiazole ring is an electron-rich aromatic system, allowing it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in an enzyme's active site. scielo.br

In some cases, the oxadiazole ring acts as a bioisostere, replacing other functional groups like esters or amides to improve metabolic stability and pharmacokinetic properties without losing the necessary binding interactions. researchgate.net Structure-activity relationship (SAR) studies are critical in this approach, systematically modifying the substituents on the oxadiazole ring (e.g., the aniline group in the title compound) to optimize potency and selectivity for the target enzyme. mdpi.comnih.goveurekaselect.com For instance, research on thymidylate synthase inhibitors has shown that combining the 1,3,4-oxadiazole core with other heterocyclic moieties like 1,2,3-triazole can lead to highly effective compounds. mdpi.com

Receptor Interactions and Ligand-Target Binding Dynamics

The interaction of small molecules with specific protein receptors is a cornerstone of modern drug discovery. For the 1,3,4-oxadiazole-aniline scaffold, interactions with nuclear receptors that regulate gene transcription are of particular interest.

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily and play a crucial role in regulating lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. nih.gov The PPARγ subtype, in particular, is essential for adipocyte formation and function and is the target of certain insulin-sensitizing drugs. nih.gov

The oxadiazole scaffold has been identified as a promising structural motif for developing PPAR ligands. nih.gov While direct studies on this compound are not extensively detailed in the reviewed literature, related heterocyclic compounds have been investigated as PPAR modulators. For instance, various synthetic compounds containing oxazole (B20620) or oxadiazole rings have shown potential as PPAR ligands. nih.gov Research into different oxadiazole derivatives suggests their capacity to bind to and modulate the activity of PPARs. For example, specific 1,2,4-oxadiazole derivatives have been developed as potential agonists for PPARδ/β. researchgate.net The activation of PPARγ can lead to the modulation of target gene transcription, which in turn can influence pathways involved in cancer, such as cell cycle arrest and apoptosis. nih.gov The ability of PPARγ modulators to inhibit tumor growth highlights the therapeutic potential of targeting this receptor. nih.gov

Apoptosis Induction and Cell Cycle Regulation in Cellular Contexts

A primary strategy in cancer chemotherapy is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in malignant cells. The 1,3,4-oxadiazole scaffold is a recurring feature in compounds designed to elicit these effects. nih.govnih.gov

Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazole can effectively trigger apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govacs.org For example, a series of newly synthesized 2,5-diaryl-1,3,4-oxadiazoles were shown to induce apoptosis in HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cells. nih.gov Treatment with these compounds led to a significant increase in the apoptotic cell population compared to untreated cells. nih.gov

Similarly, other 1,3,4-oxadiazole derivatives have been found to cause cell death through apoptosis at high rates, sometimes exceeding that of standard chemotherapeutic agents like cisplatin. acs.org The mechanism often involves the activation of caspases, a family of proteases that are central to the apoptotic process. acs.orgmdpi.com

In addition to inducing apoptosis, these compounds frequently perturb the cell cycle. Depending on the specific derivative and cell line, 1,3,4-oxadiazoles can cause cell cycle arrest at different phases, including G0/G1, S, or G2/M. nih.govnih.govacs.org For instance, certain 2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed remarkable retention of A549 lung cancer cells in the G0/G1 phase. acs.orgnih.gov In another study, 1,3,4-oxadiazole conjugates of capsaicin (B1668287) were found to cause cell cycle arrest at the S phase. acs.orgnih.gov This disruption of normal cell cycle progression prevents cancer cells from proliferating.

Table 1: Effects of Selected 1,3,4-Oxadiazole Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound SeriesCell LineObserved EffectKey FindingsReference
2,5-Diaryl/heteroaryl-1,3,4-oxadiazolesHT-29 (Colon), MDA-MB-231 (Breast)Apoptosis Induction & Cell Cycle PerturbationIncreased total apoptosis from 5.9% (control) to over 50% in HT-29 cells. Increased S phase cell population. nih.gov
1,3,4-Oxadiazole-Capsaicin ConjugatesNCI-H460 (Lung)Apoptosis Induction & Cell Cycle ArrestCaused cell arrest at the S phase and induced apoptosis via suppression of the Pro-parp marker. acs.orgnih.gov
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h)A549 (Lung)Apoptosis Induction & Cell Cycle ArrestInduced 19.20% apoptosis (compared to 10.07% for cisplatin). Caused 89.66% cell retention in the G0/G1 phase. acs.orgnih.gov
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(5-chlorothiazol-2-yl)acetamide (Compound 4i)A549 (Lung)Apoptosis Induction & Cell Cycle ArrestInduced apoptosis and resulted in 78.78% of cells being retained in the G0/G1 phase. acs.orgnih.gov

Investigation of Perturbed Molecular Pathways and Cellular Responses

The induction of apoptosis and cell cycle arrest by 1,3,4-oxadiazole-aniline scaffolds is the result of their impact on specific molecular pathways. Research has identified several key proteins and signaling cascades that are modulated by these compounds.

One of the identified mechanisms is the inhibition of crucial enzymes and growth factors necessary for cancer cell survival and proliferation. mdpi.comnih.govthesciencein.org For the positional isomer, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, its mechanism is suggested to involve the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which disrupts DNA synthesis and cell proliferation. Furthermore, it may modulate signaling pathways such as NF-κB and focal adhesion kinase (FAK).

Other 1,3,4-oxadiazole derivatives have been shown to target different pathways. Predictive studies have indicated that some oxadiazoles (B1248032) may act by inhibiting the STAT3 transcription factor. nih.gov Others have demonstrated an ability to suppress vascular endothelial growth factor (VEGF) expression, a key promoter of angiogenesis, and interfere with signaling molecules like p-Erk, p-p38, and PCNA. acs.orgnih.gov In silico studies have further supported the interaction of these compounds with the VEGFR2 protein. acs.orgnih.gov

Cellular responses to treatment with 1,3,4-oxadiazole derivatives also include the activation of specific caspases and the inhibition of enzymes that promote cancer invasion. Studies on certain derivatives revealed significant activation of caspase-3 and inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is a critical step in tumor metastasis. acs.orgnih.gov These compounds were also observed to cause depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. acs.orgnih.gov

Table 2: Perturbed Molecular Targets and Pathways by 1,3,4-Oxadiazole Derivatives

Molecular Target/PathwayEffectCompound Class/ExampleReference
STAT3 Transcription FactorInhibition2,5-Diaryl/heteroaryl-1,3,4-oxadiazoles nih.gov
VEGF, p-Erk, p-p38, PCNASuppression1,3,4-Oxadiazole-Capsaicin Conjugates acs.orgnih.gov
Tubulin Polymerization, HDACsInhibitionGeneral 1,3,4-Oxadiazole Derivatives nih.gov
Caspase-3Activation2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives acs.orgnih.gov
Matrix Metalloproteinase-9 (MMP-9)InhibitionCompounds 4h and 4l showed IC₅₀ values of 1.65 and 2.55 μM, respectively. acs.orgnih.gov
Mitochondrial MembraneDepolarization2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives acs.orgnih.gov
Thymidylate synthase, HDAC, Topoisomerase IIInhibition4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (positional isomer)

Structure Activity Relationship Sar and Rational Design of 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline Analogues

Systematic Exploration of Substituent Effects on the 1,3,4-Oxadiazole (B1194373) Ring on Biological Activity

The 1,3,4-oxadiazole ring is a key pharmacophore in a multitude of medicinally important compounds, and its substitution pattern significantly influences biological activity. nih.govmdpi.com The nature, position, and size of substituents on this heterocyclic core can dramatically alter the compound's interaction with biological targets.

Research has shown that the type and position of substituents on the aryl ring directly attached to the 1,3,4-oxadiazole can greatly influence the antimicrobial activity of the compounds, with the para position often being preferred. nih.gov For instance, in a series of 1,3,4-oxadiazole derivatives, compounds bearing halogen substituents at the 5-position of the oxadiazole ring demonstrated significant analgesic activity. mdpi.com Furthermore, the introduction of an additional heterocyclic ring connected to the 1,3,4-oxadiazole moiety has been shown to enhance antimicrobial effects. nih.gov

The electronic properties of the substituents also play a critical role. Electron-withdrawing groups, such as halogens (e.g., -Cl, -Br, -F), have been found to enhance the anti-proliferative activity of some oxadiazole derivatives. mdpi.com This is often attributed to an increase in lipophilicity, which can facilitate better interactions within the hydrophobic pockets of enzyme binding sites. mdpi.com Conversely, the presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been identified as a prerequisite for excellent hypoglycemic properties in certain series of compounds. jchemrev.com

The following table summarizes the observed effects of various substituents on the 1,3,4-oxadiazole ring on the biological activity of its derivatives.

Table 1: Effect of Substituents on the 1,3,4-Oxadiazole Ring on Biological Activity

Substituent Position on Oxadiazole Ring Observed Biological Activity Reference(s)
Halogens (e.g., -Cl, -Br, -F) 5-position Enhanced analgesic and anti-proliferative activity. mdpi.commdpi.com mdpi.commdpi.com
Aryl groups 2- and/or 5-position Antimicrobial activity. nih.gov nih.gov
Additional heterocyclic rings Attached to the oxadiazole Enhanced antimicrobial effect. nih.gov nih.gov
Amino group (-NH2) 2-position Prerequisite for hypoglycemic activity in some series. jchemrev.com jchemrev.com

The Role of the Aniline (B41778) Moiety and its Substitution Patterns in Modulating Biological Activity

The aniline moiety is a common feature in many biologically active compounds, and its substitution pattern is a key determinant of their pharmacological profile. In the context of 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline analogues, modifications to the aniline ring can significantly modulate their biological activity. mdpi.com

The position of the amino group on the phenyl ring is critical. For example, in a series of oxadiazole derivatives tested for their effects on monoamine oxidase (MAO) and cholinesterase enzymes, the substitution pattern on the aniline moiety played a significant role in their inhibitory activity. nih.gov The presence of bulky groups, such as a bromo substituent on the phenyl ring of the aniline moiety, was found to diminish the activity towards these enzymes. nih.gov

Furthermore, the electronic nature of the substituents on the aniline ring can influence activity. In a study of oxazole-linked oxadiazole derivatives, it was observed that electron-withdrawing halogens on the phenyl ring generally enhanced anti-proliferative activity. mdpi.com This enhancement is likely due to improved lipophilicity, facilitating better interactions with the hydrophobic pockets of the target enzyme's binding site. mdpi.com

The following table illustrates the impact of different substitution patterns on the aniline moiety on the biological activity of oxadiazole derivatives.

Table 2: Influence of Aniline Moiety Substitution on Biological Activity

Substituent on Aniline Ring Position of Substituent Effect on Biological Activity Reference(s)
Bromo Varies Diminished activity towards MAO and cholinesterase enzymes. nih.gov nih.gov
Halogens (-Cl, -Br, -F) Varies Enhanced anti-proliferative activity. mdpi.com mdpi.com

Influence of the Methyl Group at Position 5 of the Oxadiazole Ring on Potency, Selectivity, and Metabolic Stability

The methyl group at the 5-position of the 1,3,4-oxadiazole ring, as seen in the parent compound this compound, can have a profound impact on the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.

In the development of potent anti-tuberculosis agents, the replacement of an ester functionality with a methyl oxadiazole as a bioisosteric replacement led to improved metabolic stability. nih.gov Specifically, this modification resulted in a significant percentage of the compound remaining after 40 minutes in human S9 fractions, indicating enhanced resistance to metabolic degradation. nih.gov

The presence and nature of the substituent at this position can also influence the compound's inhibitory activity and selectivity against various enzymes. For instance, in the design of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the substituents at the 5-position of the oxadiazole ring were crucial for achieving high potency and selectivity. nih.gov

The following table summarizes the influence of the methyl group and other substituents at the 5-position of the oxadiazole ring.

Table 3: Impact of Substituents at Position 5 of the Oxadiazole Ring

Substituent at Position 5 Effect Reference(s)
Methyl Improved metabolic stability in certain anti-tuberculosis agents. nih.gov nih.gov

Bioisosteric Strategies and Scaffold Hopping in Oxadiazole-Based Ligand Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. The 1,3,4-oxadiazole ring itself is often considered a bioisostere of amide and ester groups, a substitution that can enhance pharmacological activity by facilitating hydrogen bonding interactions. nih.gov

Scaffold hopping is another powerful technique in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different one while retaining similar biological activity. researchgate.netniper.gov.in This approach can lead to the discovery of novel chemical classes with improved drug-like properties. researchgate.net

In the context of oxadiazole-based ligands, both strategies have been successfully employed. For example, the bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring has been reported to lead to higher polarity and reduced metabolic degradation. rsc.org This highlights the subtle yet significant differences between oxadiazole isomers.

Scaffold hopping has been utilized to discover new herbicidal structures and to develop novel anti-Alzheimer's agents from existing oxadiazole-containing compounds. researchgate.net This approach allows for the exploration of new chemical space and the potential to overcome limitations of the original scaffold, such as toxicity or poor pharmacokinetic properties. niper.gov.in

The following table provides examples of bioisosteric replacements and scaffold hopping strategies in oxadiazole-based drug design.

Table 4: Bioisosteric and Scaffold Hopping Strategies in Oxadiazole Design

Strategy Original Scaffold/Group Replacement Scaffold/Group Outcome Reference(s)
Bioisosteric Replacement 1,2,4-Oxadiazole 1,3,4-Oxadiazole Higher polarity, reduced metabolic degradation. rsc.org rsc.org
Bioisosteric Replacement Amide/Ester 1,3,4-Oxadiazole Can increase pharmacological activity. nih.gov nih.gov
Scaffold Hopping Oxadiazole-based antibiotic Dihydropyranopyridine Discovery of novel herbicidal structures. researchgate.net researchgate.net

Derivation of Structure-Activity Relationships and Rational Design Principles from Experimental and Computational Studies

The elucidation of structure-activity relationships (SAR) is a synergistic process that combines experimental data with computational modeling. This integrated approach allows for a deeper understanding of how a molecule's structure dictates its biological function and facilitates the rational design of more effective analogues.

Experimental studies, such as the synthesis and biological evaluation of a series of compounds, provide the foundational data for SAR analysis. nih.gov For instance, the in vitro testing of 1,3,4-oxadiazole derivatives against various cancer cell lines has revealed that certain substitution patterns lead to potent anticancer activity. researchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are then used to rationalize these experimental findings. Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that drive biological activity. nih.gov For example, docking studies of oxadiazole derivatives with the epidermal growth factor receptor (EGFR) have helped to explain their anticancer efficacy. nih.gov

QSAR analysis uses statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities. This can lead to the development of predictive models that can guide the design of new, more potent analogues. nih.gov

Through the iterative process of design, synthesis, testing, and computational analysis, a set of rational design principles can be established for a particular class of compounds. These principles can then be used to guide the development of future drug candidates with optimized properties.

The following table outlines the interplay between experimental and computational approaches in deriving SAR and rational design principles.

Table 5: Integration of Experimental and Computational Methods in SAR

Method Application Outcome Reference(s)
Experimental
Synthesis and Biological Evaluation Generation of a library of analogues and testing their activity. Identification of lead compounds and initial SAR trends. nih.govresearchgate.net nih.govresearchgate.net
X-ray Co-crystallography Determination of the 3D structure of a ligand bound to its target. Definitive understanding of the binding mode. nih.gov nih.gov
Computational
Molecular Docking Prediction of ligand binding poses and interactions within a target's active site. Rationalization of observed activities and guidance for further modifications. nih.govnih.gov nih.govnih.gov

Table of Compound Names

Compound Name
This compound
5-Fluorouracil
7-deazaxanthin
Adriamycin
Amoxicillin
Ampicillin
Ataluren
Butalamine
Cefixime
Celecoxib
Dithane M-45
Donepezil
Etoposide
Fasiplon
Fenadiazole
Imatinib
Isoniazid
Ketoconazole
Monastrol
Nitrofurantoin
Oxolamine
Pheniramine maleate
Proxazole
Raltegravir
Rivastigmine
Streptomycin
Tiodazosin
Vorinostat

Applications in Chemical Biology and Advanced Materials Research

General Development of 1,3,4-Oxadiazole (B1194373) Derivatives as Chemical Probes for Biological Systems

Derivatives of 1,3,4-oxadiazole are recognized for their broad spectrum of biological activities and have been investigated for their potential as therapeutic agents. For instance, various substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer activity. nih.gov Some of these compounds have shown potent cytotoxic effects against cancer cell lines. nih.gov The general biological activity of 1,3,4-oxadiazole analogs includes antibacterial, antifungal, and anti-inflammatory properties. nih.gov

It is plausible that derivatives of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline could be developed as chemical probes, given that the aniline (B41778) functional group provides a convenient point for modification and attachment to other molecular entities. However, no specific studies demonstrating this have been identified.

General Exploration of Optical and Electronic Properties of 1,3,4-Oxadiazole Derivatives in Advanced Materials Science

The 1,3,4-oxadiazole ring is known for its electron-withdrawing nature, which makes it a valuable component in materials for organic electronics. Specifically, 2,5-diaryl-1,3,4-oxadiazoles are well-known for their electron-transporting capabilities and are frequently used in the fabrication of Organic Light Emitting Diodes (OLEDs). rsc.org

The photophysical properties of some 1,3,4-oxadiazole derivatives have been explored, with some exhibiting fluorescence. For example, certain bola-type molecules containing the 1,3,4-oxadiazole moiety have been investigated as fluorescent chemosensors. mdpi.com These compounds can exhibit a "turn-off" fluorescence response in the presence of specific analytes. mdpi.com

While This compound possesses the core 1,3,4-oxadiazole structure, its specific optical and electronic properties, such as fluorescence, electron transporting, or hole blocking capabilities, have not been reported in the reviewed literature.

Future Research Directions and Translational Perspectives for 3 5 Methyl 1,3,4 Oxadiazol 2 Yl Aniline

Integration of Artificial Intelligence and Machine Learning in the Design and Activity Prediction of Novel Analogues

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the early stages of drug discovery. These powerful computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel compounds, significantly accelerating the design-synthesize-test cycle.

For 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, AI and ML algorithms can be trained on existing structure-activity relationship (SAR) data from related 1,3,4-oxadiazole (B1194373) derivatives. This would enable the in silico design of new analogues with potentially enhanced potency and selectivity. By building predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby conserving resources and time. Furthermore, these computational approaches can aid in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, a critical step in the early assessment of drug-likeness. nih.gov

Exploration of Novel Synthetic Pathways for Enhanced Accessibility and Structural Diversity

The development of efficient and versatile synthetic methodologies is paramount to fully explore the chemical space around the this compound core. While traditional methods for constructing the 1,3,4-oxadiazole ring are well-established, often involving the cyclization of diacylhydrazines with various dehydrating agents, there is a continuous drive towards more sustainable and efficient processes. nih.gov

Future research should focus on the development of novel synthetic routes that offer improved yields, utilize greener reagents and solvents, and allow for a broader range of functional group tolerance. uctm.edu This could involve exploring one-pot reactions or employing new catalytic systems to streamline the synthesis. nih.govuctm.edu Such advancements would not only make the synthesis of this compound and its analogues more accessible but also facilitate the creation of diverse chemical libraries for biological screening. A recent study detailed a novel five-step synthesis for 1,3,4-oxadiazole derivatives, highlighting the ongoing efforts to refine these processes. nih.gov

Deeper Elucidation of Molecular Interaction Mechanisms and Potential Off-Target Effects

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and for anticipating potential side effects. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein.

Molecular docking and molecular dynamics simulations are powerful computational tools that can complement experimental data by predicting binding modes and assessing the stability of the ligand-protein complex. These in silico studies can help identify key amino acid residues involved in the interaction, guiding the design of analogues with improved binding affinity and specificity. uctm.edu Furthermore, it is imperative to investigate potential off-target effects early in the drug development process. Broad-based screening against a panel of receptors, enzymes, and ion channels can help identify any unintended interactions that could lead to adverse effects.

Development of Advanced in vitro and in silico Models for Efficacy and Selectivity Profiling

To accurately predict the therapeutic potential of this compound and its analogues, it is essential to utilize advanced preclinical models that closely mimic human physiology. The development of more sophisticated in vitro models, such as 3D cell cultures, organoids, and co-culture systems, can provide a more realistic environment for assessing compound efficacy compared to traditional 2D cell cultures.

In parallel, the refinement of in silico models for predicting ADME and toxicity (ADME/Tox) is a key area of future research. nih.govnih.gov Advanced computational models can provide early predictions of a compound's pharmacokinetic profile and potential liabilities, helping to de-risk projects before significant resources are invested. nih.gov For instance, in silico tools can predict metabolic pathways and potential interactions with drug-metabolizing enzymes like cytochrome P450s. nih.gov By integrating these advanced in vitro and in silico profiling methods, researchers can gain a more comprehensive understanding of a compound's behavior and make more informed decisions about its progression through the drug development pipeline.

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazides or through aza-Wittig reactions. For example, reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane under ambient conditions yields the oxadiazole core with high efficiency . Alternatively, Schiff base formation using ethanol as a solvent (20 mL, 0.01 mole equivalents) with benzaldehyde derivatives provides a route to functionalized analogs, though yields depend on substituent electronic effects and steric hindrance . Light sensitivity necessitates foil-covered vessels during synthesis to prevent degradation .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic
  • IR spectroscopy : Key peaks include N–H stretches (~3400–3450 cm⁻¹) and C=N/C–O vibrations (~1633 cm⁻¹) .
  • NMR : ^1H NMR (CDCl₃) shows aromatic protons at δ 7.73–6.71 ppm and a methyl singlet at δ 2.61 ppm; ^13C NMR confirms the oxadiazole ring carbons at ~165–170 ppm .
  • X-ray crystallography : Crystal structures reveal coplanar aromatic rings and intermolecular N–H⋯N hydrogen bonding, critical for stability .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to oxidative degradation. Storage in amber vials at –20°C under inert gas (N₂/Ar) is recommended. Purity (>97%) is maintained using silica gel column chromatography (e.g., eluent: ethyl acetate/hexane) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in oxadiazole formation .
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Q. How should researchers address contradictions in reported spectroscopic data for oxadiazole-containing anilines?

  • Methodological Answer : Discrepancies in melting points or NMR shifts often arise from:
  • Polymorphism : Different crystal packing (e.g., hydrogen-bonded vs. van der Waals-dominated structures) alters physical properties .
  • Impurity profiles : Trace solvents or unreacted intermediates (e.g., benzaldehyde derivatives) affect spectral clarity. Use HPLC-MS (>95% purity) for validation .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodological Answer : The 1,3,4-oxadiazole motif is associated with:
  • Antiviral activity : As seen in Raltegravir, which incorporates a 5-methyl-1,3,4-oxadiazole moiety to inhibit viral integrases .
  • Kinase inhibition : Structural analogs (e.g., SB-202190) target p38 MAP kinase, suggesting potential for anti-inflammatory or anticancer applications .

Q. What strategies enable site-selective bioconjugation of this compound for probe development?

  • Methodological Answer : The aniline group permits selective modifications:
  • Diazotization : Forms aryl diazonium salts for coupling with tyrosine residues in proteins .
  • Schiff base formation : Reacts with aldehydes/ketones to create pH-sensitive conjugates .
  • Thiol-reactive derivatives : Introduce maleimide or disulfide linkers for cysteine-targeted labeling .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer :
  • Docking studies : Use crystal structure data (e.g., PDB entries) to predict binding to targets like thymidylate synthase or viral proteases .
  • DFT calculations : Optimize substituent effects on electron density and HOMO-LUMO gaps to enhance reactivity or stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.